6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine
Description
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo-pyridine core with chloro and methyl substituents. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its derivatives are frequently explored for biological activities, such as acetylcholinesterase (AChE) inhibition, which is critical in Alzheimer’s disease (AD) treatment .
Properties
IUPAC Name |
6-chloro-1,3,4-trimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-7(10)11-9-8(5)6(2)12-13(9)3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFKNTWEYBSCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575823 | |
| Record name | 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57411-64-0 | |
| Record name | 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic conditions. For instance, 4,6-dichloropyridine-3-carbaldehyde can be reacted with hydrazine in the presence of a base such as N,N-diisopropylethylamine in a solvent like dimethylacetamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine typically involve scalable and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can have different biological activities and properties .
Scientific Research Applications
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
6-Hydrazinyl-1,3,4-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine Derivatives (3a and 3b)
- Structural Differences : The chloro group at position 6 is replaced with hydrazinyl, and additional substituents (propargyl or diethyl groups) are introduced.
- Biological Activity :
- 3a (N,N-diethyl substituent) : IC₅₀ = 282.37 µM against AChE.
- 3b (propargyl substituent) : IC₅₀ = 104.4 µM, outperforming the reference drug galantamine (IC₅₀ = 139.4 µM).
- Key Findings : The propargyl group in 3b enhances hydrophobic interactions with AChE’s active site, contributing to its superior inhibitory activity .
6-Chloro-4-Methoxy-1-Methyl-1H-Pyrazolo[3,4-b]Pyridine
- Structural Differences : Methoxy group at position 4 instead of methyl.
Fluorinated Derivatives (e.g., [¹⁸F]8ba and [¹⁸F]8bb)
- Structural Differences : Difluoromethyl groups at positions 3 or 4.
- Applications : Fluorination improves metabolic stability and bioavailability, making these compounds suitable for radiopharmaceuticals. Synthesis involves C-H¹⁸F-difluoromethylation, highlighting methodological differences compared to chloro/methyl analogs .
Isoquinoline and 1,8-Naphthyridine Derivatives
- Structural Differences : Fused ring systems (e.g., pyrido[2,3-d]pyrimidine) instead of pyrazolo-pyridine.
- Synthesis : One-pot methods yield moderate-to-good efficiencies (e.g., 40–75% yields), contrasting with the chloro-trimethyl derivative’s synthesis, which may require tailored catalysts .
Biological Activity
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its therapeutic potential.
Structural Characteristics
The molecular formula of 6-chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine is . The compound features a pyrazolo-pyridine core structure that is known for its diverse biological activities. The presence of the chlorine atom and methyl groups at specific positions enhances the compound's reactivity and biological profile.
Synthesis
Various synthetic methods have been developed to produce 6-chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine. The synthesis typically involves the reaction of substituted pyrazoles with appropriate electrophiles under controlled conditions. The Vilsmeier-Haack reaction is one such method that has been utilized effectively in synthesizing this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. For instance, compounds within this family have shown significant inhibitory effects against various cancer cell lines. A notable study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine | HeLa | 0.36 |
| 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine | HCT116 | 1.8 |
Kinase Inhibition
The compound has also been identified as a potential kinase inhibitor. Kinases play critical roles in cellular signaling and are often implicated in cancer progression. The inhibition of cyclin-dependent kinases (CDK) by derivatives of pyrazolo[3,4-b]pyridines has been documented with promising selectivity profiles against various kinases .
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-b]pyridines have been investigated for their anti-inflammatory and analgesic effects. These compounds interact with multiple biological pathways and could serve as leads for developing new therapeutic agents.
Case Studies
A case study involving a series of pyrazolo[3,4-b]pyridine derivatives revealed their efficacy in inhibiting tumor growth in xenograft models. The study indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through various mechanisms including caspase activation and modulation of Bcl-2 family proteins.
Q & A
Q. Key Methodological Considerations :
- Catalyst selection (e.g., KOH for regioselectivity control).
- Solvent optimization (e.g., methanol for solubility and reflux efficiency).
How are pyrazolo[3,4-b]pyridine derivatives characterized structurally?
Basic Research Question
Structural elucidation relies on spectroscopic and crystallographic techniques:
Q. Example Findings :
- Compound 3b binds AChE with −10.28 kcal/mol affinity, surpassing galantamine (−8.5 kcal/mol) due to propargyl group interactions .
What strategies improve enantioselectivity in pyrazolo[3,4-b]pyridine synthesis?
Advanced Research Question
Chiral Catalysis :
- Rh(III) Complexes : Catalyze asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, achieving 85–99% enantiomeric excess .
Key Parameters : - Solvent polarity (e.g., dichloromethane for optimal chirality transfer).
- Temperature control (room temperature minimizes racemization).
How to address low FGFR1 inhibition in pyrazolo[3,4-b]pyridine derivatives?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Chlorine Substitution : Ortho-dichloro groups on aryl rings enhance FGFR1 affinity (e.g., IC50 = 0.3 nM for 4a vs. 3709 nM for non-chlorinated analogs) .
- N(1)-H Retention : Methylation at N(1) abolishes activity, indicating critical H-bonding with kinase domains .
Q. Experimental Design :
- Enzymatic Assays : Test derivatives against FGFR1 and off-target kinases (e.g., VEGFR2) to assess selectivity.
- Cellular Validation : Use Ba/F3 cells transfected with FGFR1 to measure proliferation inhibition .
How to resolve contradictions in reported IC50 values for AChE inhibition?
Advanced Research Question
Methodological Cross-Validation :
Assay Conditions : Compare buffer pH (e.g., 8.0 vs. 7.4) and enzyme sources (e.g., human vs. electric eel AChE) .
Compound Purity : Verify via HPLC (≥95% purity) to exclude impurities affecting activity.
Reference Standards : Use galantamine as an internal control to normalize inter-lab variability .
What challenges arise in deprotecting 1-substituted pyrazolo[3,4-b]pyridines?
Advanced Research Question
Deprotection Strategies :
Q. Data Contradiction Analysis :
- Conflicting reports on deprotection efficiency may stem from substituent electronic effects (e.g., electron-withdrawing groups stabilizing intermediates).
How to design in vitro assays for evaluating diverse biological activities?
Basic Research Question
Assay Framework :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Mycobacterium tuberculosis .
- Antioxidant Screening : DPPH radical scavenging assays with IC50 calculation .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Controls : Include positive controls (e.g., isoniazid for antitubercular assays) and solvent-only blanks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
